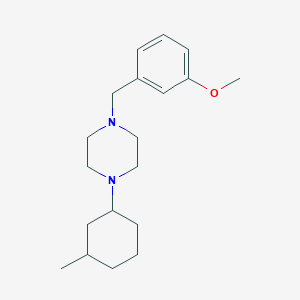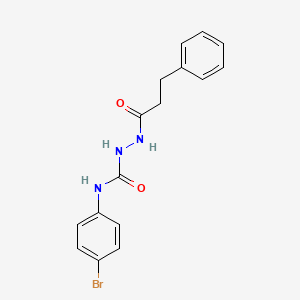![molecular formula C21H22FN3S B5121354 2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as FMPQ and has been studied extensively for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of FMPQ is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMPQ has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMPQ has been found to have significant biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been shown to have anti-inflammatory and analgesic effects. FMPQ has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its effects on neurotransmitter activity.
Advantages and Limitations for Lab Experiments
FMPQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been extensively studied, and its mechanism of action and physiological effects are well-understood. However, FMPQ also has some limitations. It is a relatively complex compound, and its synthesis requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of FMPQ. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of FMPQ that may have improved anti-cancer or neuroprotective activity. Additionally, the mechanism of action of FMPQ is not fully understood, and further research is needed to elucidate the compound's effects on neurotransmitter activity and ion channel modulation. Finally, the potential use of FMPQ as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.
Synthesis Methods
The synthesis of FMPQ involves the reaction of 2-chloro-4-methyl-6-(methylthio)quinoline with 2-fluorophenylpiperazine in the presence of a base. This reaction results in the formation of FMPQ as a yellow solid. The purity of the compound is ensured by recrystallization from an appropriate solvent.
Scientific Research Applications
FMPQ has been extensively studied for its potential applications in medicine. It has been found to have significant anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. FMPQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-19-8-7-16(26-2)14-17(15)19)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVYMGUKFUFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)

